molecular formula C18H25NO2 B10764447 3,4-Quinolinediol, 2-nonyl- CAS No. 521313-36-0

3,4-Quinolinediol, 2-nonyl-

Cat. No.: B10764447
CAS No.: 521313-36-0
M. Wt: 287.4 g/mol
InChI Key: IQZSNBAQPVKMLG-UHFFFAOYSA-N
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Description

3,4-Quinolinediol, 2-nonyl-: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The structure of 3,4-Quinolinediol, 2-nonyl- consists of a quinoline core with hydroxyl groups at the 3 and 4 positions and a nonyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Quinolinediol, 2-nonyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-nonyl aniline with glyoxylic acid in the presence of a catalyst can lead to the formation of the desired quinoline derivative. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods: Industrial production of 3,4-Quinolinediol, 2-nonyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Quinolinediol, 2-nonyl- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups at the 3 and 4 positions can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The nonyl group at the 2 position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Quinolinediol, 2-nonyl- has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3,4-Quinolinediol, 2-nonyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 3 and 4 positions can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nonyl group at the 2 position can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

    2-Heptyl-4-hydroxyquinoline: Similar structure with a heptyl group instead of a nonyl group.

    2-Pentyl-4-hydroxyquinoline: Similar structure with a pentyl group instead of a nonyl group.

    2-Methylquinoline: Lacks the hydroxyl groups at the 3 and 4 positions and has a methyl group at the 2 position.

Uniqueness: 3,4-Quinolinediol, 2-nonyl- is unique due to the presence of both hydroxyl groups at the 3 and 4 positions and the nonyl group at the 2 position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2-nonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZSNBAQPVKMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433174
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521313-36-0
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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